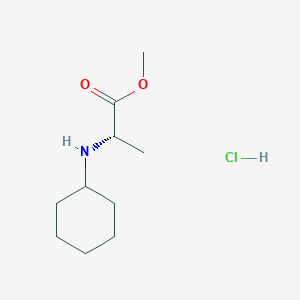

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride

Description

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride (CAS: 25528-71-6) is a chiral amino acid derivative with the molecular formula C₉H₁₈ClNO₂. It consists of a cyclohexyl group substituted at the β-position of alanine, which is esterified as a methyl ester and stabilized as a hydrochloride salt. This modification enhances its lipophilicity and stability, making it valuable in pharmaceutical research, particularly in peptide synthesis and enzyme inhibition studies .

The compound’s (S)-configuration ensures enantioselectivity in biological interactions, such as binding to proteases or receptors. Its synthesis typically involves reductive amination or enzymatic methods, though specific protocols are proprietary .

Properties

IUPAC Name |

methyl (2S)-2-(cyclohexylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(10(12)13-2)11-9-6-4-3-5-7-9;/h8-9,11H,3-7H2,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBRIESQJNDAMI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral PPY Nitrogen Oxide-Catalyzed Dynamic Kinetic Resolution

A patent by CN113214101A details a high-yield method for synthesizing L-cyclohexylalanine using dynamic kinetic resolution (DKR) with a chiral pyrrolidinyl-pyridine (PPY) nitrogen oxide catalyst. This approach avoids racemization by leveraging the catalyst’s nucleophilic oxygen and nitrogen sites to control stereochemistry.

Procedure :

-

Reactants : Pentafluorophenol-(dibenzylamino) ester and benzhydrol.

-

Catalyst : Chiral PPY nitrogen oxide (0.05–0.1 eq).

-

Conditions :

-

Solvent: Benzotrifluoride/dichloroethane (1:1 v/v) at -20°C to 0°C.

-

Base: 40% sodium tert-amylate/toluene solution.

-

-

Outcome : Intermediate (S)-2-(dibenzylamino)-3-cyclohexylalanine benzhydryl ester is obtained in 87.7% yield with 99.7% ee.

Advantages of DKR

-

High Stereocontrol : The chiral catalyst ensures >99.5% ee by stabilizing transition states during bond formation.

-

Scalability : Reactions proceed at 0.1 MPa hydrogen pressure, compatible with industrial-scale Pd/C hydrogenation.

Esterification and Hydrochloride Salt Formation

Thionyl Chloride-Mediated Esterification

A modified protocol from L-phenylalanine methyl ester synthesis is applicable to cyclohexylalanine:

Procedure :

-

Reactants : L-Cyclohexylalanine (1 eq) suspended in methanol.

-

Reagent : Thionyl chloride (1.5 eq) added dropwise at 0°C.

-

Conditions : Stirred for 24 h at room temperature.

-

Work-Up : Solvent removal under vacuum, recrystallization from EtOAc/EtOH (95:5).

-

Outcome : (S)-Cyclohexylalanine methyl ester hydrochloride is obtained in 97% yield.

Characterization :

Alternative HCl Gas Method

-

Conditions : Dry HCl gas bubbled into a methanol solution of L-cyclohexylalanine.

-

Yield : Comparable to thionyl chloride (94–96%) but requires strict moisture control.

Catalytic Hydrogenation for Deprotection

Pd/C-Mediated Hydrogenation

The final step in the patent involves Pd/C-catalyzed hydrogenation to remove benzyl groups:

Procedure :

-

Substrate : (S)-2-(dibenzylamino)-3-cyclohexylalanine benzhydryl ester.

-

Catalyst : 5–10% Pd/C (5–20 wt%).

-

Conditions :

-

Solvent: Methanol or isopropanol.

-

Hydrogen Pressure: 0.1–0.5 MPa at 20–35°C.

-

-

Outcome : L-Cyclohexylalanine is isolated in 90.9% yield with 99.6% ee.

Purification and Quality Control

Recrystallization Techniques

Chromatographic Methods

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| DKR + Pd/C Hydrogenation | 90.9 | 99.6 | High enantioselectivity, scalable |

| Thionyl Chloride | 97 | >99.5 | Simple, one-pot procedure |

| HCl Gas Esterification | 95 | >99.5 | No SO2 byproducts |

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or other substituted esters.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H19NO2·HCl

- Molecular Weight : 221.7 g/mol

- CAS Number : 144600-01-1

This compound features a cyclohexyl group attached to an alanine backbone, modified with a methyl ester and hydrochloride salt, enhancing its solubility and reactivity in biological systems.

Opioid Receptor Modulation

Research indicates that (S)-(-)-cyclohexylalanine methyl ester hydrochloride plays a role in the development of potent delta-opioid antagonists. A study demonstrated that the β-methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides resulted in compounds with significantly improved potency and selectivity for opioid receptors . This modification enhances the therapeutic potential of these peptides, making them candidates for pain management therapies.

Mitochondrial Function Preservation

Recent studies have highlighted the ability of cyclohexylalanine-containing peptides to protect mitochondrial function. For instance, CMP3013, a peptide derived from cyclohexylalanine, was shown to selectively bind to cardiolipin (CL) in the inner mitochondrial membrane. This binding preserves mitochondrial cristae structure and enhances ATP production while reducing reactive oxygen species (ROS) generation . Such properties are crucial for developing treatments for degenerative diseases linked to mitochondrial dysfunction.

Cell-Penetrating Peptide Development

This compound has been utilized in designing cell-penetrating peptides (CPPs). These peptides facilitate the delivery of therapeutic agents into cells by enhancing cellular uptake through endocytosis or direct membrane translocation. The effectiveness of CPPs containing cyclohexylalanine has been documented in various cell lines, demonstrating their potential for drug delivery systems .

Antioxidant Activity Studies

The compound has also been investigated for its antioxidant properties. Research indicates that derivatives of cyclohexylalanine can mitigate oxidative stress by modulating antioxidant enzyme levels within cells. This activity is particularly relevant in contexts where oxidative damage contributes to disease progression, such as neurodegenerative disorders .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of (S)-(-)-Cyclohexylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate various biochemical pathways, including those involved in protein synthesis and degradation .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares (S)-(-)-cyclohexylalanine methyl ester hydrochloride with key analogs:

Key Observations :

- Cyclohexyl vs. Nitrophenyl : The cyclohexyl group in the target compound increases lipophilicity, aiding membrane permeability, while the nitrophenyl group in 4-nitro-L-phenylalanine derivatives facilitates spectroscopic tracking in peptides .

- Chloro Substitution : 3-Chloro-D-alanine’s halogenation makes it a reactive electrophile, useful in mechanism-based enzyme inhibition, contrasting with the steric bulk of cyclohexyl .

- Neopentyl vs. Cyclohexyl : Both substituents enhance metabolic stability, but neopentyl’s branched structure (tert-butyl) provides greater steric hindrance than cyclohexyl, impacting binding pocket compatibility .

Physicochemical Properties

| Property | (S)-Cyclohexylalanine Methyl Ester HCl | 4-Nitro-L-phenylalanine Methyl Ester HCl | Nω-Nitro-L-arginine Methyl Ester HCl |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Low (due to nitrophenyl) | High (guanidino group) |

| Stability | Stable at 2–8°C | Light-sensitive | Hygroscopic |

| Melting Point | 190–195°C (decomposes) | 168–170°C | 214–216°C |

Notes:

Biological Activity

(S)-(-)-Cyclohexylalanine methyl ester hydrochloride, a derivative of cyclohexylalanine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes various research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is classified under the category of amino acid derivatives. Its molecular structure includes a cyclohexyl group attached to an alanine backbone, which contributes to its unique properties. The compound's CAS number is 17193-39-4, and it is often utilized in the synthesis of bioactive peptides and as a building block in pharmaceutical development .

Research indicates that this compound may influence several biological pathways:

- LAT1 Transport Modulation : It has been identified as a potential modulator of the LAT1 (L-type amino acid transporter 1) system, which plays a crucial role in the transport of large neutral amino acids across cell membranes. This modulation can affect cellular uptake of amino acids and influence metabolic pathways .

- Antiviral Properties : Preliminary studies suggest that compounds related to (S)-(-)-Cyclohexylalanine may exhibit antiviral activities, particularly against coronaviruses. They may act by inhibiting key proteases involved in viral replication, thereby potentially serving as therapeutic agents against viral infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study examined the efficacy of this compound derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). The results showed that certain derivatives could effectively inhibit Mpro activity, suggesting their potential as antiviral agents. The study highlighted the importance of structural modifications to enhance binding affinity and selectivity against viral targets .

- Cancer Cell Line Studies : In vitro experiments demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of intrinsic pathways, making it a candidate for further investigation in cancer therapeutics .

- Neuroprotective Effects : Research exploring the neuroprotective properties of cyclohexylalanine derivatives indicated their potential to modulate neurotransmitter levels, specifically enhancing dopamine release. This suggests possible applications in treating conditions like Parkinson's disease or other neurodegenerative disorders .

Q & A

Q. How can researchers optimize the synthesis of (S)-(-)-cyclohexylalanine methyl ester hydrochloride to minimize racemization during esterification?

Racemization during esterification is a common challenge. Key strategies include:

- Low-temperature conditions : Performing reactions at 0–4°C to reduce kinetic energy and slow racemization .

- Catalyst selection : Using non-nucleophilic bases (e.g., DMAP) to avoid base-induced epimerization.

- Monitoring enantiomeric purity : Employing chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to track stereochemical integrity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) can stabilize intermediates and reduce side reactions.

Q. What analytical methods are most reliable for confirming the purity and stereochemical configuration of this compound?

- Chiral chromatography : Use a Chiralcel® OD-H column with a hexane/isopropanol mobile phase for enantiomeric resolution .

- NMR spectroscopy : - and -NMR can confirm structural integrity, with cyclohexyl protons appearing as multiplet signals at δ 1.2–2.1 ppm .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z calculated for : 236.11) to verify molecular weight .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- pH-dependent hydrolysis : Test solubility and stability in buffers (pH 1–9) to identify optimal storage conditions (e.g., acidic buffers prevent ester hydrolysis) .

- Moisture control : Store lyophilized powder at -20°C in desiccated containers to avoid hygroscopic degradation .

Advanced Research Questions

Q. What role does the cyclohexyl group play in modulating the compound’s bioactivity, and how can this be experimentally validated?

- Structure-activity relationship (SAR) studies : Synthesize analogs with alternative substituents (e.g., phenyl, cyclopentyl) and compare binding affinity in receptor assays .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., amino acid transporters) .

- In vitro permeability assays : Assess cellular uptake in Caco-2 monolayers to evaluate the impact of lipophilic cyclohexyl groups on membrane diffusion .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Standardized protocols : Adopt USP <1231> guidelines for solubility testing, including equilibration times (24–72 hours) and sonication .

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., water/ethanol/PEG 400) to identify co-solvents for enhanced dissolution .

- DSC/TGA analysis : Determine polymorphic stability, as crystalline vs. amorphous forms may exhibit divergent solubility .

Q. What methodologies are recommended for identifying and quantifying trace impurities in this compound batches?

- LC-MS/MS with ion trapping : Detect impurities at <0.1% levels using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .

- Forced degradation studies : Expose samples to oxidative (HO), thermal (60°C), and photolytic (UV light) stress to profile degradation pathways .

- NMR impurity profiling : -DOSY can differentiate low-level contaminants based on diffusion coefficients .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic behavior of this compound without interference from endogenous amino acids?

- Isotope labeling : Synthesize - or -labeled analogs for tracking via LC-MS/MS in plasma/tissue .

- Microdialysis probes : Collect real-time data on unbound drug concentrations in target tissues (e.g., brain, liver) .

- Enantiomer-specific assays : Develop antibody-based ELISA kits to distinguish the (S)-enantiomer from endogenous (R)-forms .

Methodological Considerations Table

| Parameter | Recommended Method | Reference |

|---|---|---|

| Enantiomeric purity | Chiral HPLC (Chiralpak® IC, 90:10 hexane/IPA) | |

| Degradation kinetics | LC-MS/MS with accelerated stability testing | |

| Impurity identification | -DOSY NMR | |

| Solubility profiling | Ternary phase diagrams |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.